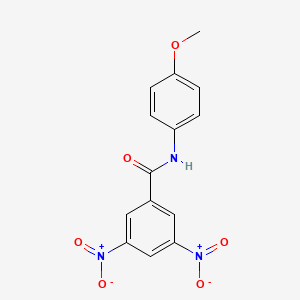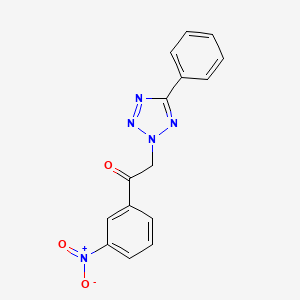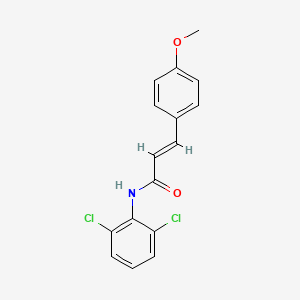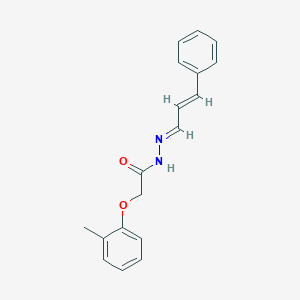![molecular formula C17H12BrClN6O3 B11692543 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(6-溴-1,3-苯并二氧杂环戊烯-5-基)亚甲基]-2-[5-(2-氯苯基)-2H-四唑-2-基]乙酰肼是一种复杂的有机化合物,在化学、生物学和医药等多个领域具有潜在的应用价值。该化合物具有独特的结构,包括一个溴化的苯并二氧杂环戊烯环和一个四唑部分,使其成为科学研究的有趣主题。
准备方法
合成路线和反应条件
N'-[(E)-(6-溴-1,3-苯并二氧杂环戊烯-5-基)亚甲基]-2-[5-(2-氯苯基)-2H-四唑-2-基]乙酰肼的合成通常涉及多个步骤:
苯并二氧杂环戊烯环的形成: 第一步涉及在受控条件下对苯并二氧杂环戊烯前体的溴化。
四唑的形成: 四唑环是通过涉及合适的起始物质(例如叠氮化物和腈)的环化反应合成的。
缩合反应: 最后一步涉及在特定条件下将溴化的苯并二氧杂环戊烯和四唑衍生物与乙酰肼缩合,以形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、温度控制和纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
N'-[(E)-(6-溴-1,3-苯并二氧杂环戊烯-5-基)亚甲基]-2-[5-(2-氯苯基)-2H-四唑-2-基]乙酰肼可以进行多种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成相应的氧化产物。
还原: 可以进行还原反应来修饰化合物中的官能团。
取代: 苯并二氧杂环戊烯环中的溴原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要形成的产物
这些反应形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能产生相应的酮或羧酸,而取代反应可以将各种官能团引入苯并二氧杂环戊烯环中。
科学研究应用
化学: 该化合物可以用作合成更复杂分子的砌块。
生物学: 它可以作为生物化学分析中的探针或配体,用于研究酶相互作用或受体结合。
医药: 该化合物独特的结构表明其具有潜在的药理活性,例如抗菌或抗癌特性。
工业: 它可用于开发新材料或作为药物生产的中间体。
作用机制
N'-[(E)-(6-溴-1,3-苯并二氧杂环戊烯-5-基)亚甲基]-2-[5-(2-氯苯基)-2H-四唑-2-基]乙酰肼的作用机制涉及其与特定分子靶标的相互作用。溴化的苯并二氧杂环戊烯环和四唑部分可能与酶或受体相互作用,导致生物途径的调节。确切的机制将取决于具体的应用和目标。
相似化合物的比较
类似化合物
- N'-[(E)-(6-溴-1,3-苯并二氧杂环戊烯-5-基)亚甲基氨基]-4-丙烷-2-基苯甲酰胺
- 3-(1,3-苯并二氧杂环戊烯-5-基)-2-甲基丙酸
独特性
N'-[(E)-(6-溴-1,3-苯并二氧杂环戊烯-5-基)亚甲基]-2-[5-(2-氯苯基)-2H-四唑-2-基]乙酰肼的独特性在于其结合了溴化的苯并二氧杂环戊烯环和四唑部分。这种结构上的独特性可能赋予其与其他类似化合物相比,不同的化学和生物学特性。
属性
分子式 |
C17H12BrClN6O3 |
|---|---|
分子量 |
463.7 g/mol |
IUPAC 名称 |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H12BrClN6O3/c18-12-6-15-14(27-9-28-15)5-10(12)7-20-21-16(26)8-25-23-17(22-24-25)11-3-1-2-4-13(11)19/h1-7H,8-9H2,(H,21,26)/b20-7+ |
InChI 键 |
VDPOEAWHANDWGU-IFRROFPPSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)


![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)

![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
